molecular formula C14H8FNO5 B1450256 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid CAS No. 1403483-64-6

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid

Cat. No. B1450256
M. Wt: 289.21 g/mol
InChI Key: XQSGANCKLNFQOU-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid, also known as FNBA, is a chemical compound. It has the molecular formula C14H8FNO5 and a molecular weight of 289.22 g/mol .


Synthesis Analysis

One common method of synthesis involves the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide . The resulting product is then reacted with ethylene glycol, followed by oxidation with potassium permanganate to yield 2-fluoro-5-formylbenzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid can be represented by the molecular formula C14H8FNO5 . More detailed structural information may be available in 2D or 3D molecular files .


Chemical Reactions Analysis

2-Fluoro-5-nitrobenzoic acid is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .

Scientific Research Applications

PET Imaging Agent Synthesis

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid has been utilized in the synthesis of fluorine-18 labeled analogues, such as for PET imaging of retinoid X receptor. A specific study synthesized a reference standard involving this compound, highlighting its potential in diagnostic imaging research (Wang, Davis, Gao, & Zheng, 2014).

Photolysis and CO2 Elimination

Research involving photolysis of caged benzoic acids featuring a related chromophore to 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid demonstrated its potential in facilitating CO2 elimination and O2 absorption, which is significant for environmental and material science applications (Lin & Abe, 2021).

Metal-Organic Frameworks (MOFs) and Catalysis

This compound has been involved in the synthesis of novel porous Zn-MOFs, showcasing its application in creating structures that can accommodate nanoparticles for catalytic processes. This research could have implications in the fields of material science and catalysis (Wu et al., 2017).

Liquid Crystal Research

The compound has also been used in the study of liquid crystal properties, specifically in the formation of smectic phases in certain homologous series. This is relevant for materials science, particularly in the development of new liquid crystal displays and other technologies (Butcher et al., 1991).

Influence on Dielectric Properties

Studies have investigated how the introduction of fluorine atoms, like in 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid, affects the dielectric properties of certain compounds. This has implications in electronic materials research (Schad & Kelly, 1985).

Solid-Phase Synthesis Applications

Additionally, the compound has been used in solid-phase synthesis methods, such as in the preparation of 1,5-benzodiazepin-2-ones. This demonstrates its utility in pharmaceutical research and drug development (Lee, Gauthier, & Rivero, 1999).

properties

IUPAC Name

2-fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO5/c15-12-4-3-8(5-11(12)14(18)19)9-1-2-10(7-17)13(6-9)16(20)21/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSGANCKLNFQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(=O)O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301173475
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-3′-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid

CAS RN

1403483-64-6
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-3′-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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